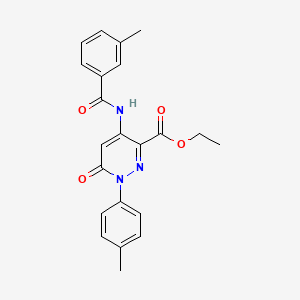

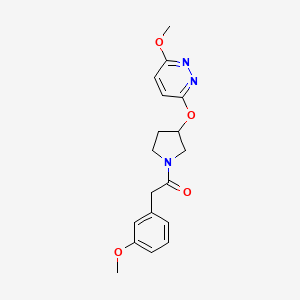

![molecular formula C15H16N4OS B2384029 (E)-1-isopropyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide CAS No. 1203439-98-8](/img/structure/B2384029.png)

(E)-1-isopropyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-1-isopropyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide” is a compound that has been studied for its antibacterial activities against different bacteria strains including MRSA, VRE and NDM-1 Escherichia coli . The compound is a brown solid with a yield of 89% .

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available literature . For a detailed chemical reactions analysis, it would be best to refer to a specialized chemistry text or a chemical reactions analyst.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 266–270°C . For a detailed physical and chemical properties analysis, it would be best to refer to a specialized chemistry text or a physical and chemical properties analyst.

Scientific Research Applications

- Applications :

- Microbiological Studies : It can be used to monitor microbiological objects and cellular compartments, aiding in understanding pathogenesis mechanisms of new pathogens within living cells .

- Cellular Uptake and Organelle Binding : The dye’s cellular uptake and its ability to bind to cell organelles can be investigated .

- PCR Kits : Fluorogenic dyes play a crucial role in modern PCR kits for pathogen detection and recognition .

- Applications :

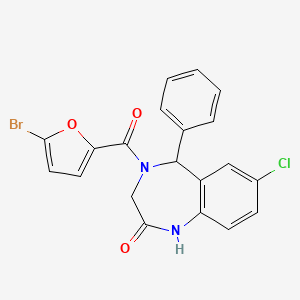

- Cell Cycle Arrest : These derivatives induce S phase arrest in cancer cells, affecting cell cycle progression .

- Apoptosis Induction : They up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and lead to mitochondrial dysfunction, ultimately inducing cell apoptosis .

- Applications :

- Applications :

Fluorogenic Probes for Spectroscopy Applications

Anti-Cancer Properties

COX-1 Inhibition

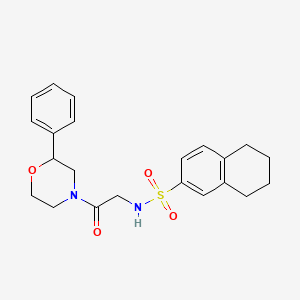

Antidepressant-Like Effects

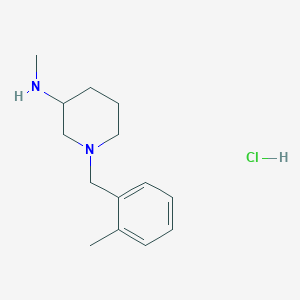

Combination Pharmacophores

Safety and Hazards

Mechanism of Action

Target of Action

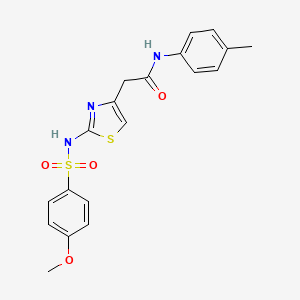

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins, thromboxanes, and prostacyclin. These substances are involved in the inflammatory response, and their reduction leads to a decrease in inflammation .

Result of Action

The inhibition of COX enzymes leads to a decrease in the production of inflammatory mediators. This results in a reduction of inflammation, making the compound potentially useful in the treatment of inflammatory conditions .

properties

IUPAC Name |

N-(3-methyl-1,3-benzothiazol-2-ylidene)-1-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4OS/c1-10(2)19-9-8-11(17-19)14(20)16-15-18(3)12-6-4-5-7-13(12)21-15/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOJUPDLZIJKKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C(=O)N=C2N(C3=CC=CC=C3S2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-isopropyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2383947.png)

![3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone](/img/structure/B2383950.png)

![1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid](/img/structure/B2383954.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2383957.png)

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2383962.png)

![2-[(E)-3-(3-chloro-2-methylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B2383967.png)